molecular formula C2H8B6N6 B14607428 CID 71400634 CAS No. 60607-08-1

CID 71400634

Katalognummer: B14607428
CAS-Nummer: 60607-08-1
Molekulargewicht: 181.0 g/mol
InChI-Schlüssel: SYGPRFSAKXRGSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 71400634: is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 71400634 involves several synthetic routes. One common method includes the reaction of specific organic compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain product quality and yield. Industrial methods often incorporate advanced purification techniques to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions: CID 71400634 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.

    Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

CID 71400634 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 71400634 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the compound’s structure and the context of its use.

Vergleich Mit ähnlichen Verbindungen

    CID 71400635: Shares structural similarities but differs in functional groups.

    CID 71400636: Another related compound with distinct chemical properties.

    CID 71400637: Known for its unique reactivity compared to CID 71400634.

Uniqueness: this compound stands out due to its specific combination of functional groups and reactivity. Its unique properties make it suitable for a wide range of applications, distinguishing it from similar compounds.

Eigenschaften

CAS-Nummer

60607-08-1

Molekularformel

C2H8B6N6

Molekulargewicht

181.0 g/mol

InChI

InChI=1S/C2H8B6N6/c1(13-5-9-3-10-6-13)2-14-7-11-4-12-8-14/h9-12H,1-2H2

InChI-Schlüssel

SYGPRFSAKXRGSA-UHFFFAOYSA-N

Kanonische SMILES

[B]1N[B]N([B]N1)CCN2[B]N[B]N[B]2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.